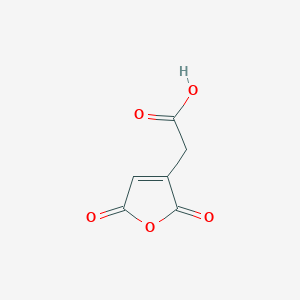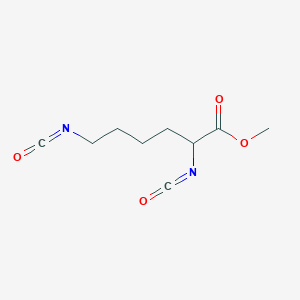
24,24-Difluoro-25-hydroxy-26,27-dimethylvitamin D3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
24,24-Difluoro-25-hydroxy-26,27-dimethylvitamin D3 is a synthetic vitamin D analog that has been extensively studied for its potential therapeutic applications. This compound is known to have a unique mechanism of action and exhibits several biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
24,24-Difluoro-25-hydroxy-26,27-dimethylvitamin D3 and its analogues have been synthesized and studied for their biological activity. These compounds are highly potent analogues of vitamin D, exhibiting similar bioactivity to natural sterols like 25-hydroxyvitamin D3 and 1,25-dihydroxyvitamin D3. These analogues have shown varying affinities for vitamin D binding protein and intestinal cytosol receptors, and they can induce the synthesis of calcium-binding protein in organ-culture duodenum, demonstrating their significant role in vitamin D-related biological functions (Gill et al., 1990).
Importance in Early Development
Research has highlighted the biological importance of these compounds in early development. Studies comparing 24,24-Difluoro-25-hydroxyvitamin D3 with 25-hydroxyvitamin D3 in young rats showed that both compounds were equally active in stimulating active calcium transport in the intestine, maintaining normal concentrations of calcium and phosphorus in the plasma, and promoting bone growth and mineralization. This underscores that the hydroxyl group at the 24 position is not critical for calcium-phosphate homeostasis during growth and bone development (Halloran et al., 1981).
Role in Bone Health
Further research has focused on the role of these vitamin D analogues in preventing osteopenia and osteoporosis. Various analogues of 1α,25-dihydroxyvitamin D3, including compounds with elongated side chains, have been investigated for their effectiveness in preventing bone density loss in rat models. These studies suggest potential applications of these compounds in treating bone-related disorders (Harada et al., 1995; Harada et al., 1993).
Metabolism and Binding Properties
The metabolism and binding properties of 24,24-difluoro-25-hydroxyvitamin D3 have been thoroughly investigated. These studies provide insights into the functional roles of this compound, emphasizing its similarity to 25-hydroxyvitamin D3 in various vitamin D functions. The stability of C-F bonds in vivo and the non-hydroxylation of C-24 in these compounds have been crucial points of study, influencing their binding and activity (Tanaka et al., 1983; Okamoto et al., 1983).
Propiedades
Número CAS |
106647-61-4 |
|---|---|
Nombre del producto |
24,24-Difluoro-25-hydroxy-26,27-dimethylvitamin D3 |
Fórmula molecular |
C29H46F2O2 |
Peso molecular |
464.7 g/mol |
Nombre IUPAC |
(1S,3Z)-3-[(2E)-2-[(1R,7aR)-1-[(2R)-6-ethyl-5,5-difluoro-6-hydroxyoctan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol |
InChI |
InChI=1S/C29H46F2O2/c1-6-28(33,7-2)29(30,31)18-16-21(4)25-14-15-26-22(9-8-17-27(25,26)5)11-12-23-19-24(32)13-10-20(23)3/h11-12,21,24-26,32-33H,3,6-10,13-19H2,1-2,4-5H3/b22-11+,23-12-/t21-,24+,25-,26?,27-/m1/s1 |
Clave InChI |
NATOOCTZNLKFIB-FEFNYKTISA-N |
SMILES isomérico |
CCC(CC)(C(CC[C@@H](C)[C@H]1CCC\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)O)C)(F)F)O |
SMILES |
CCC(CC)(C(CCC(C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C)(F)F)O |
SMILES canónico |
CCC(CC)(C(CCC(C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C)(F)F)O |
Sinónimos |
24,24-difluoro-25-hydroxy-26,27-dimethylvitamin D3 DFDM-calcifediol |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



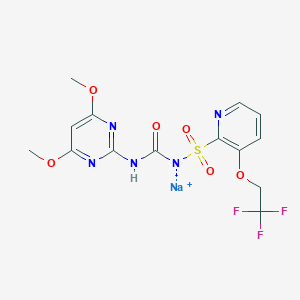
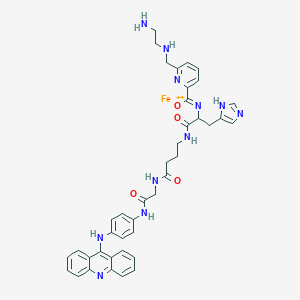


![4-[(3-Ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]benzaldehyde](/img/structure/B27733.png)
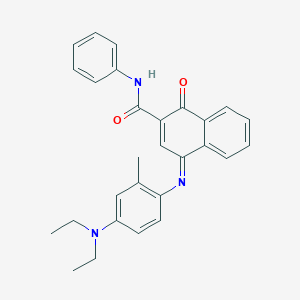
![3-[(Benzyloxy)amino]-N-[(benzyloxy)carbonyl]-L-alanine](/img/structure/B27740.png)



![2-[2-(Tert-butylamino)-1-hydroxyethyl]phenol](/img/structure/B27746.png)
![(S)-[1-[(Benzyloxy)carbamoyl]-2-hydroxyethyl]carbamic acid benzyl ester](/img/structure/B27747.png)
